Indophenol blue
Overview
Description
Indophenol blue is an organic compound with the systematic name N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine. It is a deep blue dye that is widely used in various analytical and industrial applications. The compound is known for its vibrant color and is often utilized in colorimetric assays to detect the presence of certain chemicals, such as ammonia.
Mechanism of Action
Target of Action
Indophenol Blue is primarily used to colorimetrically measure nitrogen-containing compounds . The compound’s primary targets are free amino acids, which react to form a blue color complex .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The organic nitrogen in the target compounds is first converted into ammonia . This ammonia is then chlorinated to prepare monochloride salts . These salts can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium dichloroisocyanurate .
Biochemical Pathways
The biochemical pathway affected by this compound is the conversion of organic nitrogen into ammonia, followed by its chlorination into monochloride salts . The downstream effects include the formation of a blue-green mixture with sodium salicylate and sodium dichloroisocyanurate . This mixture can be used to determine the concentration of ammonium ions in the solution .
Result of Action
The result of this compound’s action is the formation of a blue-green mixture when it reacts with sodium salicylate and sodium dichloroisocyanurate . The intensity of this color can be used to determine the concentration of ammonium ions in the solution, and ultimately, the protein content in the original sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the reaction and the resulting color intensity . Additionally, the presence of interferants such as cations and sacrificial reagents can lead to over or underestimation of ammonia quantification . Therefore, careful control of the reaction environment is crucial for the accurate use of this compound.
Biochemical Analysis
Biochemical Properties
Indophenol blue plays a significant role in biochemical reactions, particularly in the determination of glycine . The interaction between glycine and glutamate dehydrogenase (GDH) produces ammonia, which can be detected using the this compound method . This method is based on the spectrophotometric measurements of the blue-colored product absorbing at 640 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the detection of ammonia, a byproduct of various cellular processes. The presence of ammonia can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with ammonia produced from enzymatic reactions . The oxidized reagent forms the colored compound this compound . This color change allows for the detection and quantification of ammonia, providing insight into the underlying biochemical processes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain consistent, providing reliable results in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway related to the detection of ammonia, a byproduct of the metabolism of glycine . The enzymes and cofactors interacting with this compound in this pathway include glutamate dehydrogenase and NAD+ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indophenol blue is typically synthesized through the reaction of phenol with hypochlorite ions in the presence of ammonia. The reaction proceeds in a strongly alkaline solution, where ammonia reacts with hypochlorite to form monochloramine. This intermediate then reacts with phenol to produce the blue indophenol derivative .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reagents and maintenance of optimal pH and temperature to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Indophenol blue undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: this compound can be reduced to its leuco form, which is colorless.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Oxidized indophenol derivatives.
Reduction: Leuco indophenol.
Substitution: Substituted indophenol compounds with various functional groups.
Scientific Research Applications
Indophenol blue has a wide range of applications in scientific research, including:
Biology: Employed in assays to measure enzyme activity and to detect the presence of specific biomolecules.
Medicine: Utilized in diagnostic tests to measure levels of certain metabolites in biological samples.
Comparison with Similar Compounds
Dichlorophenol-indophenol (DCPIP): A related compound used to determine the presence of vitamin C (ascorbic acid).
Indophenol: Another compound with a similar structure but different substituents, used in hair dyes and other applications.
Uniqueness of Indophenol Blue: this compound is unique due to its specific colorimetric properties and its ability to form a stable blue color in the presence of ammonia and hypochlorite. This makes it particularly useful in analytical applications where precise detection of ammonia is required .
This compound’s versatility and stability make it a valuable compound in various scientific and industrial fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJGENLTNRAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059623 | |
Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-31-0, 136023-77-3 | |
Record name | Indophenol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136023773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indophenol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132125 | |
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Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | INDOPHENOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFU74WR4XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The Indophenol Blue method relies on the reaction of ammonium ions (NH4+) with hypochlorite and phenol in an alkaline solution, catalyzed by sodium nitroprusside. This reaction forms a blue-colored dye known as this compound, the intensity of which is directly proportional to the ammonia concentration. This allows for quantitative analysis using spectrophotometry, typically at a wavelength of 630 nm. [, , , ]
A: Yes, indirectly. Proteins are first digested into ammonium ions using strong acids like sulfuric acid. The released ammonium ions then react to form this compound, allowing for indirect protein quantification. This method has been successfully applied to determine protein content in various samples, including fish flesh, fish scales, and celery. [, , ]
A: Yes, near-infrared (NIR) spectroscopy is a promising non-destructive technique for rapid nitrogen determination in plant materials like sugarcane leaves. It eliminates the need for time-consuming digestion steps required in traditional methods like Kjeldahl and this compound. []
A: High levels of sulfur dioxide (SO2) in flue gas samples can interfere with the this compound method, leading to lower absorbance readings and inaccurate ammonia measurements. This interference can be effectively eliminated by bubbling oxygen through the boric acid solution containing the absorbed gas sample. This oxidation process removes SO2, enabling accurate ammonia determination. []
A: Yes, different organizations, including the Soil Science Society of America (SSSA) and Soil Science Society of China (SSSC), recommend slightly different procedures, primarily varying in the catalyst type and quantity of reagents used. While all methods generally provide comparable results, the use of sodium nitroprusside as a catalyst is known to offer higher experimental sensitivity. []
A: Yes, thymol can interfere with the this compound method by influencing the pH of the solution and decreasing absorbance readings. The decrease in absorbance is due to the structural similarity between thymol and phenol, leading to competitive reactions. This interference makes the this compound method unreliable for samples preserved with thymol. []
A: The buffer system plays a crucial role in maintaining the optimal pH for the this compound reaction. Research indicates that Tris-HCl buffer is unsuitable for this method, potentially due to interference with the reaction. Conversely, phosphate buffer demonstrates minimal interference, making it a more suitable choice for accurate ammonia determination using this method. []
A: Studies have shown that adding ethanol to the analytical solution and applying heat can actually enhance the formation of this compound, leading to improved sensitivity and reproducibility. The optimal heating time was found to be 90 minutes. In a 50:50 ethanol/water mixture, the method exhibited a detection limit of 0.03 ppm and a linear calibration curve in the 0.0–0.4 ppm concentration range. []
A: this compound, also known as N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, is an organic compound with the molecular formula C18H16N2O. It is a metachromatic dye, meaning it can exhibit different colors depending on the substance it binds to and its concentration. []
A: this compound finds application as a chromogenic agent for identifying halogenated aromatic hydrocarbons in techniques like paper chromatography and spot tests. Its color-changing property upon interaction with these compounds allows for their detection and potential quantification. []
A: Yes, this compound has been historically used in histochemical studies to investigate biological oxidation processes. This application stems from its ability to be reduced by certain enzymes, leading to a change in color. This property has been used to study enzyme activity in various tissues, including tumors and plant cells. [, , ]
A: Research has explored the use of this compound in optical fiber reflectance sensors for selective detection of catechin, a type of antioxidant found in tea. The sensor utilizes this compound dye formation on TiO2 nanoparticles functionalized with a specific molecule. The presence of catechin delays this dye formation, allowing for its detection and quantification. []
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